

# An In-depth Technical Guide to 1-Oxoisoindoline-5-carbonitrile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 1-Oxoisoindoline-5-carbonitrile

Cat. No.: B581596

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## Introduction

**1-Oxoisoindoline-5-carbonitrile** is a heterocyclic organic compound featuring a fused bicyclic system composed of a benzene ring and a  $\gamma$ -lactam ring, with a nitrile group substituted at the 5-position. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by isoindolinone derivatives. These activities include, but are not limited to, anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of **1-Oxoisoindoline-5-carbonitrile** and its related derivatives, serving as a vital resource for researchers in the field.

## Chemical and Physical Properties

While extensive experimental data for **1-Oxoisoindoline-5-carbonitrile** is not readily available in public literature, the following table summarizes its fundamental properties based on available information and theoretical predictions.

| Property          | Value  | Source |
|-------------------|--|--------|
| Molecular Formula | C <sub>9</sub> H <sub>6</sub> N <sub>2</sub> O | N/A    |
| Molecular Weight  | 158.16 g/mol                                   | N/A    |
| CAS Number        | 1261726-80-0                                   | N/A    |
| Appearance        | Solid (predicted)                              | N/A    |
| Density           | 1.33 g/cm <sup>3</sup>                         | N/A    |
| Melting Point     | Not available                                  | N/A    |
| Boiling Point     | Not available                                  | N/A    |
| Solubility        | Not available                                  | N/A    |

## Spectroscopic Data

Detailed experimental spectra for **1-Oxoisoindoline-5-carbonitrile** are not widely published. However, based on the characteristic functional groups present in the molecule (aromatic ring, lactam, and nitrile), the following spectral characteristics can be predicted.

### <sup>1</sup>H NMR Spectroscopy (Predicted):

- Aromatic Protons:** Signals in the aromatic region (typically  $\delta$  7.0-8.5 ppm), showing characteristic splitting patterns (doublets, triplets, or doublet of doublets) corresponding to the protons on the benzene ring. The exact chemical shifts and coupling constants would depend on the electronic environment influenced by the carbonyl and nitrile groups.
- Methylene Protons:** A singlet or a pair of doublets in the region of  $\delta$  4.0-5.0 ppm, corresponding to the two protons of the CH<sub>2</sub> group in the lactam ring.
- Amide Proton:** A broad singlet corresponding to the N-H proton of the lactam, the chemical shift of which can be highly variable depending on the solvent and concentration.

### <sup>13</sup>C NMR Spectroscopy (Predicted):

- Carbonyl Carbon:** A signal in the downfield region, typically around  $\delta$  165-175 ppm.

- Aromatic Carbons: Multiple signals in the aromatic region ( $\delta$  110-150 ppm).
- Nitrile Carbon: A signal in the range of  $\delta$  115-125 ppm.
- Methylene Carbon: A signal around  $\delta$  40-50 ppm.

#### Infrared (IR) Spectroscopy (Predicted):

- N-H Stretch: A sharp to broad absorption band around 3200-3400  $\text{cm}^{-1}$ .
- C=O Stretch (Lactam): A strong, sharp absorption band around 1680-1720  $\text{cm}^{-1}$ .
- C $\equiv$ N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2260  $\text{cm}^{-1}$ .
- C-H Stretch (Aromatic): Absorption bands above 3000  $\text{cm}^{-1}$ .
- C=C Stretch (Aromatic): Multiple absorption bands in the 1400-1600  $\text{cm}^{-1}$  region.

#### Mass Spectrometry (Predicted):

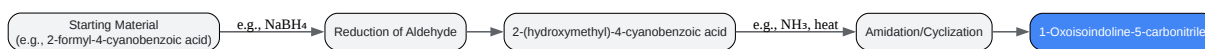
- Molecular Ion Peak ( $M^+$ ): An ion corresponding to the molecular weight of the compound ( $m/z = 158$ ).
- Fragmentation Pattern: Characteristic fragmentation would likely involve the loss of CO, HCN, and cleavage of the lactam ring.

## Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **1-Oxoisoindoline-5-carbonitrile** is not readily available, a general synthetic approach for related isoindolinone derivatives can be adapted.

#### General Synthesis of Isoindolinones:

A common method involves the cyclization of 2-cyanobenzaldehydes or related starting materials. The following diagram illustrates a plausible synthetic workflow.



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A potential synthetic workflow for **1-Oxoisoindoline-5-carbonitrile**.

Detailed Methodologies for Key Experiments (Hypothetical):

- Synthesis of **1-Oxoisoindoline-5-carbonitrile**:
  - Reduction of 2-formyl-4-cyanobenzoic acid: Dissolve 2-formyl-4-cyanobenzoic acid in a suitable solvent (e.g., methanol). Add a reducing agent such as sodium borohydride ( $\text{NaBH}_4$ ) portion-wise at  $0^\circ\text{C}$ . Stir the reaction mixture at room temperature until completion (monitored by TLC).
  - Work-up and Isolation of Intermediate: Quench the reaction with a dilute acid (e.g., 1M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(hydroxymethyl)-4-cyanobenzoic acid.
  - Amidation and Cyclization: Treat the intermediate with a source of ammonia (e.g., aqueous ammonia or an ammonium salt) and heat the mixture. The reaction progress can be monitored by TLC.
  - Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
- Spectroscopic Characterization:
  - NMR: Dissolve the purified compound in a deuterated solvent (e.g.,  $\text{DMSO-d}_6$  or  $\text{CDCl}_3$ ) and record  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a spectrometer (e.g., 400 MHz or higher).
  - IR: Obtain the IR spectrum of the solid sample using a KBr pellet or as a thin film.
  - Mass Spectrometry: Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., ESI or EI) to determine the molecular weight and fragmentation

pattern.

## Biological Activity and Signaling Pathways

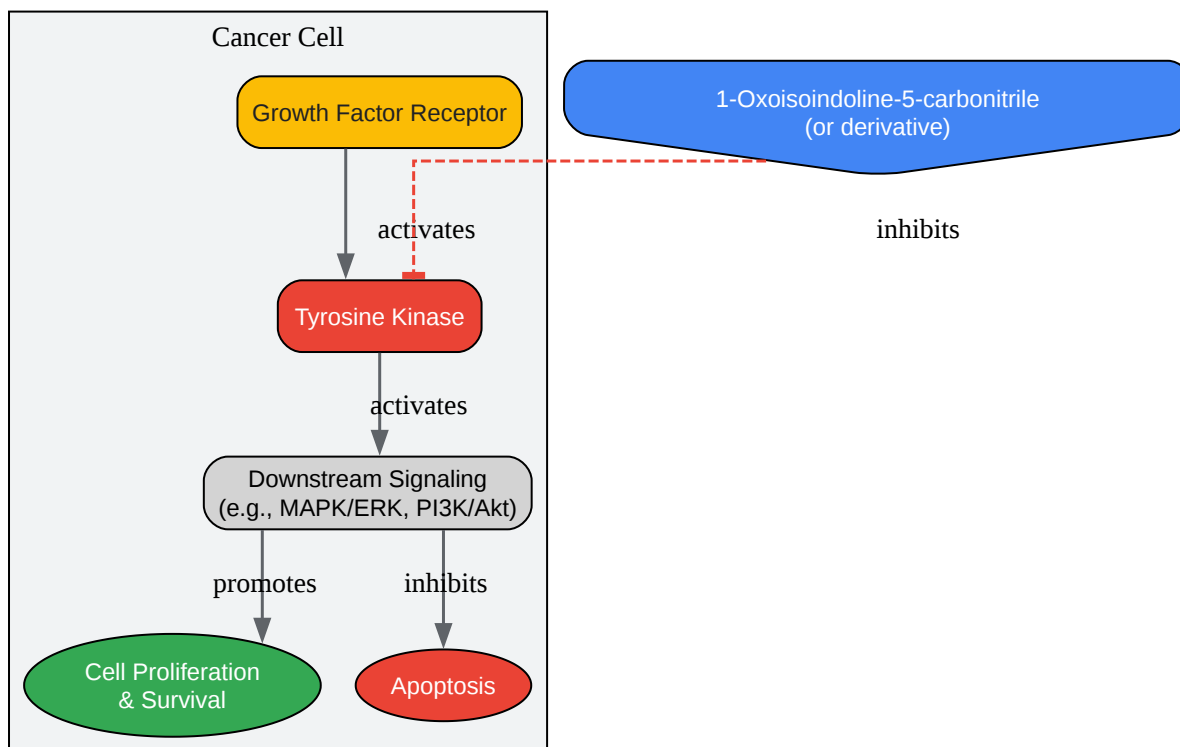
The isoindolinone core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. While specific biological data for **1-Oxoisoindoline-5-carbonitrile** is scarce, the broader class of isoindolinone derivatives has been shown to exhibit a wide range of biological activities.

Potential Biological Activities (Based on Related Compounds):

- **Anticancer Activity:** Many isoindolinone derivatives have demonstrated potent antiproliferative and cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes or interference with signaling pathways crucial for cancer cell growth and survival.
- **Anti-inflammatory Effects:** Some derivatives have shown anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.
- **Neuroprotective Properties:** Certain isoindolinone compounds have been investigated for their potential in treating neurodegenerative diseases.

Potential Signaling Pathway Involvement:

The following diagram illustrates a hypothetical signaling pathway that could be modulated by isoindolinone derivatives, based on known activities of related compounds.



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Hypothetical signaling pathway potentially modulated by isoindolinone derivatives.

## Conclusion

**1-Oxoisoindoline-5-carbonitrile** represents a promising scaffold for the development of novel therapeutic agents. While a comprehensive experimental characterization of this specific compound is still needed, the known biological activities of the broader isoindolinone class highlight its potential. This technical guide provides a foundational understanding of its chemical properties and a framework for future research, including synthetic strategies and potential biological investigations. Further studies are warranted to fully elucidate the physicochemical properties, spectroscopic data, and pharmacological profile of **1-Oxoisoindoline-5-carbonitrile** to unlock its full therapeutic potential.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)